molecular formula C15H13ClN2O3S B4200763 2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide

Cat. No. B4200763
M. Wt: 336.8 g/mol
InChI Key: MSFKNPPPEBJRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorobenzyl)thio]-N-(2-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CBTA and has been synthesized using various methods.

Mechanism of Action

CBTA has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the interaction between the two proteins, which can affect the downstream biological processes that rely on this interaction.
Biochemical and Physiological Effects:
CBTA has been shown to have a minimal effect on the biochemical and physiological processes in cells. This is because CBTA specifically targets protein-protein interactions and does not affect other biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CBTA in lab experiments is its specificity towards protein-protein interactions. This allows researchers to investigate the function of specific proteins in different biological pathways. However, the limitations of CBTA include its high cost and limited availability.

Future Directions

There are several future directions for the use of CBTA in scientific research. One of the most promising applications is in the development of new drugs that target specific protein-protein interactions. CBTA can be used as a starting point for the development of these drugs. Additionally, CBTA can be modified to improve its specificity and potency towards specific protein-protein interactions. Finally, CBTA can be used in the development of new diagnostic tools for diseases that involve abnormal protein-protein interactions.
Conclusion:
In conclusion, CBTA is a chemical compound that has shown significant potential in scientific research. Its specificity towards protein-protein interactions makes it a valuable tool for investigating the function of specific proteins in different biological pathways. While there are limitations to its use, the future directions for CBTA in scientific research are promising and offer exciting opportunities for the development of new drugs and diagnostic tools.

Scientific Research Applications

CBTA has been used in various scientific research studies as a tool to investigate the mechanism of action of different biological processes. One of the most common applications of CBTA is in the study of protein-protein interactions. CBTA has been shown to inhibit the interaction between two proteins, which can be useful in understanding the function of these proteins in different biological pathways.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c16-12-7-5-11(6-8-12)9-22-10-15(19)17-13-3-1-2-4-14(13)18(20)21/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFKNPPPEBJRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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